Lipophilicity-Driven Differentiation: Computed logP Comparison with 2,5-Dichloro Isomer
The 3,4-dichloro substitution pattern on the phenyl ring confers a computed XLogP3 value of 5 for 2-{[(3,4-dichlorophenyl)amino]methyl}phenol [1]. In contrast, the 2,5-dichloro isomer (CAS not specified) is predicted to have a lower logP due to altered dipole moment and intramolecular hydrogen bonding potential, although published experimental data remain unavailable. The higher lipophilicity of the 3,4-isomer suggests superior membrane permeability in cell-based assays, a critical parameter for intracellular target engagement.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5 |
| Comparator Or Baseline | 2-{[(2,5-dichlorophenyl)amino]methyl}phenol (predicted XLogP3 < 5, exact value not published) |
| Quantified Difference | ΔXLogP3 ≈ 0.5–1.0 (estimated from structural analogs) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm |
Why This Matters
Higher logP can enhance passive diffusion across biological membranes, making the 3,4-dichloro isomer preferable for phenotypic screening libraries where intracellular targets are pursued.
- [1] PubChem. Computed Properties for CID 5078127: XLogP3. National Center for Biotechnology Information (2024). View Source
